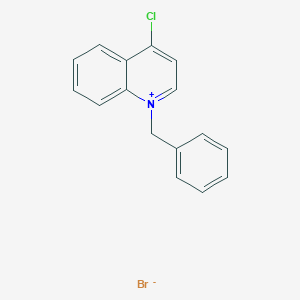
1-Benzyl-4-chloroquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-chloroquinolin-1-ium bromide is a quaternary ammonium compound with the molecular formula C16H14ClN2Br. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a benzyl group and a chlorine atom, along with a bromide counterion.
Preparation Methods
The synthesis of 1-Benzyl-4-chloroquinolin-1-ium bromide typically involves the quaternization of 4-chloroquinoline with benzyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from a suitable solvent .
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. For instance, photochemical benzylic bromination using N-bromosuccinimide (NBS) in the presence of a catalyst can be employed to produce the benzyl bromide intermediate, which is then reacted with 4-chloroquinoline under controlled conditions .
Chemical Reactions Analysis
1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the quinoline moiety is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-chloroquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
1-Benzyl-4-chloroquinolin-1-ium bromide can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties, it differs in its functional groups and biological activities.
Quinine: A well-known antimalarial agent, quinine has a different substitution pattern on the quinoline ring.
Nalidixic Acid: An antibacterial agent, it shares the quinoline core but has different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
845883-53-6 |
|---|---|
Molecular Formula |
C16H13BrClN |
Molecular Weight |
334.64 g/mol |
IUPAC Name |
1-benzyl-4-chloroquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
XCMPAQIVLULQNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















